molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2882891
CAS No.: 442532-02-7
M. Wt: 355.84
InChI Key: GOPMUSWHIVWLTR-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity Enhancement

A study highlighted the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, demonstrating novel enzymatic enhancers' potential. The compounds synthesized, including derivatives of 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, showed significant enhancement in α-amylase activity, suggesting their utility in biotechnological applications where enzyme activity modulation is required (Abass, 2007).

Antimicrobial and Antitumor Activities

Another research avenue involves the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, derived from similar core structures. These compounds have shown promising anti-monoamine oxidase and antitumor activities, indicating their potential in developing new therapeutic agents for treating diseases associated with monoamine oxidase or for cancer therapy (Markosyan et al., 2015).

Antiviral and Diuretic Potential

Further studies include the synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives using microwave-assisted techniques. These compounds were evaluated for their antiviral activities against a range of respiratory and biodefense viruses. Among them, certain derivatives exhibited significant inhibitory effects against avian influenza (H5N1) virus, providing a basis for future antiviral drug development (Selvam et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-indoleacetaldehyde to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile, which is then reacted with sulfur and sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "3-indoleacetaldehyde", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-aminobenzonitrile with 3-indoleacetaldehyde in the presence of a suitable solvent and a catalyst to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile.", "Step 2: React 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile with sulfur and sodium hydroxide in the presence of a suitable solvent to form the desired compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] }

CAS No.

442532-02-7

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.84

IUPAC Name

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)

InChI Key

GOPMUSWHIVWLTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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